molecular formula C8H8N2OS B13615002 5-(5-Methylthiophen-2-yl)isoxazol-3-amine

5-(5-Methylthiophen-2-yl)isoxazol-3-amine

Cat. No.: B13615002
M. Wt: 180.23 g/mol
InChI Key: BGQZKQXCCJDFRZ-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)isoxazol-3-amine is a heterocyclic compound that features both a thiophene and an isoxazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Methylthiophen-2-yl)isoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
  • 5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine

Uniqueness

5-(5-Methylthiophen-2-yl)isoxazol-3-amine is unique due to the presence of both a thiophene and an isoxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-5-2-3-7(12-5)6-4-8(9)10-11-6/h2-4H,1H3,(H2,9,10)

InChI Key

BGQZKQXCCJDFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NO2)N

Origin of Product

United States

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